REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][CH2:5][NH2:6])[CH3:2].[F:7][C:8]([F:15])([F:14])[C:9]([O:11]CC)=O.O>C(#N)C>[F:15][C:8]([F:7])([F:14])[C:9]([NH:6][CH2:5][CH2:4][NH:3][CH2:1][CH3:2])=[O:11]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)NCCN
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OCC)(F)F
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
with stirring overnight (˜18 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
CUSTOM
|
Details
|
Solvents were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
Residue was re-evaporated with i-PrOH (3×100 mL)
|
Type
|
DISSOLUTION
|
Details
|
Residue was dissolved in dichloromethane (500 mL)
|
Type
|
WAIT
|
Details
|
left overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The formed crystals were filtered
|
Type
|
WASH
|
Details
|
washed with dichloromethane (100 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide compound JJ (24.6 g, 82.4 mmol) as white solid powder
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
FC(C(=O)NCCNCC)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |